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molecular formula C10H10N2O2 B2433457 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 39499-60-0

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B2433457
M. Wt: 190.202
InChI Key: ODMBJAQJBFQMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04111935

Procedure details

Hydrazine hydrate (1.2 ml) was added to a stirred suspension of 3-(2-hydroxybenzoyl)propionic acid (3.1 g) in water (20 ml), and the mixture was heated under reflux for 3/4 hour. The mixture was diluted with an equal volume of water, allowed to cool, and filtered to give 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.6 g) m.p. 211°-212°.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[OH:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[C:7]([CH2:9][CH2:10][C:11](O)=[O:12])=O>O>[OH:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[C:7]1[CH2:9][CH2:10][C:11](=[O:12])[NH:2][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.1 g
Type
reactant
Smiles
OC1=C(C(=O)CCC(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3/4 hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1CCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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